9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
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Overview
Description
9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the butoxyphenyl group: This step may involve nucleophilic substitution reactions using 4-butoxyphenyl halides.
Attachment of the fluorobenzylsulfanyl moiety: This can be done through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Methoxyphenyl)-3-[(4-chlorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
- 9-(4-Ethoxyphenyl)-3-[(4-bromobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
Uniqueness
The uniqueness of 9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine lies in its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C24H22FN5OS |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
11-(4-butoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
InChI |
InChI=1S/C24H22FN5OS/c1-2-3-14-31-20-10-6-18(7-11-20)21-15-22-23-26-27-24(29(23)12-13-30(22)28-21)32-16-17-4-8-19(25)9-5-17/h4-13,15H,2-3,14,16H2,1H3 |
InChI Key |
OKNSONJFXACZDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=CC=C(C=C5)F)C3=C2 |
Origin of Product |
United States |
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